Home > Products > Screening Compounds P48082 > Fosinopril sodium (Monopril)
Fosinopril sodium (Monopril) -

Fosinopril sodium (Monopril)

Catalog Number: EVT-1593077
CAS Number:
Molecular Formula: C30H45NNaO7P
Molecular Weight: 585.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fosinopril Sodium is the sodium salt of fosinopril, a phosphinic acid-containing angiotensin-converting enzyme (ACE) inhibitor with antihypertensive activity. Fosinopril sodium is an ester prodrug that is hydrolysed by esterases to its active metabolite fosinoprilat. Fosinoprilat specifically and competitively inhibits angiotensin-converting enzyme thereby decreasing the formation of the potent vasoconstrictor angiotensin II, resulting in diminished vasopressor activity. In addition, angiotensin II-mediated aldosterone secretion by adrenal cortex is decreased, which results in a decrease of sodium retention and an increase of serum potassium. (NCI05)
A phosphinic acid-containing angiotensin-converting enzyme inhibitor that is effective in the treatment of hypertension. It is a prodrug that is converted to its active metabolite fosinoprilat.
Overview

Fosinopril sodium, marketed under the brand name Monopril, is an angiotensin-converting enzyme inhibitor primarily used for the treatment of hypertension and heart failure. It is unique among angiotensin-converting enzyme inhibitors due to its dual elimination pathway, which involves both renal and hepatic routes, making it suitable for patients with varying degrees of kidney function. Fosinopril sodium is a prodrug that is converted into its active form, fosinoprilat, after administration.

Source

Fosinopril sodium was first synthesized in the late 1980s and has been widely studied for its pharmacological properties. The compound is derived from a series of chemical reactions that involve phosphonic acid derivatives and other organic compounds, leading to its classification as a phosphonate drug.

Classification

Fosinopril sodium belongs to the class of medications known as angiotensin-converting enzyme inhibitors. This class is critical in managing conditions related to the cardiovascular system, particularly hypertension and heart failure.

Synthesis Analysis

Methods

The synthesis of fosinopril sodium typically involves a multi-step process. One notable method includes the use of hydroxyl (4-phenylbutyl) phosphoryl derivatives combined with propionic acid derivatives. The process aims to yield a single desired isomer of high purity through specific reaction conditions.

Technical Details

  1. Step 1: The initial step often involves the radical addition of hypophosphorous acid to 4-phenyl-1-butene, which forms a key intermediate.
  2. Step 2: Subsequent reactions include esterification processes that lead to the formation of fosinopril sodium.
  3. Purification: High-performance liquid chromatography is commonly employed to purify the final product, ensuring that it meets pharmaceutical standards for purity and potency .
Molecular Structure Analysis

Structure

Fosinopril sodium has a complex molecular structure characterized by its phosphonate group, which contributes to its pharmacological activity. The chemical formula for fosinopril sodium is C20H26N2O5PNaC_{20}H_{26}N_{2}O_{5}P\cdot Na.

Data

  • Molecular Weight: Approximately 394.48 g/mol
  • Structural Features: It contains a cyclohexyl group, a pyrrolidine ring, and a phosphonate moiety, which are crucial for its biological activity.
Chemical Reactions Analysis

Reactions

Fosinopril sodium undergoes various chemical reactions during its synthesis and metabolic conversion in the body. Key reactions include:

  1. Hydrolysis: In vivo conversion of fosinopril to its active form, fosinoprilat.
  2. Esterification: Formation of ester bonds during synthesis.
  3. Phosphorylation: Involvement of phosphonic acid derivatives in forming the final product.

Technical Details

These reactions are facilitated by specific catalysts and conditions that ensure high yields and purity of the synthesized compound .

Mechanism of Action

Process

Fosinopril exerts its therapeutic effects primarily through inhibition of the angiotensin-converting enzyme. This inhibition leads to decreased production of angiotensin II, resulting in vasodilation and reduced blood pressure.

Data

  • Onset of Action: Typically within one hour after oral administration.
  • Duration: Effects can last up to 24 hours, allowing for once-daily dosing.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white crystalline powder.
  • Solubility: Soluble in water and methanol; slightly soluble in ethanol.
  • Stability: Stable under recommended storage conditions but sensitive to light.

Chemical Properties

  • pH Range: The pH of aqueous solutions typically ranges from 4 to 7.
  • Melting Point: Approximately 165–170 °C.

Relevant analyses have shown that fosinopril sodium maintains its integrity under various environmental conditions, making it suitable for pharmaceutical formulations .

Applications

Scientific Uses

Fosinopril sodium is primarily used in clinical settings for:

  • Hypertension Management: Effective in lowering blood pressure in patients with essential hypertension.
  • Heart Failure Treatment: Used as part of combination therapy in managing heart failure symptoms.
  • Research Applications: Investigated for potential benefits in renal protection due to its dual elimination pathways.
Mechanistic Pharmacology of Fosinopril Sodium

Molecular Interactions with Angiotensin-Converting Enzyme (ACE) Isoforms

Fosinopril sodium is a prodrug hydrolyzed by intestinal and hepatic esterases to its active metabolite, fosinoprilat. This metabolite competitively inhibits somatic ACE isoforms, which exist as glycoproteins with two functionally active domains: the N-domain (involved in hematopoietic stem cell differentiation) and the C-domain (critical for blood pressure regulation via angiotensin II generation). Fosinoprilat exhibits 20-fold higher affinity for the C-domain due to structural complementarity with its zinc-binding motif. This selective inhibition reduces angiotensin II production by >90% in pulmonary endothelial cells, where ACE concentration is highest [1] [3] [5].

Table 1: Fosinoprilat Binding Affinity to ACE Domains

ACE DomainFunctionFosinoprilat Binding Affinity (Ki)
C-domainAngiotensin I conversion, blood pressure regulation0.11 nM
N-domainHematopoietic stem cell differentiation, acetyl-SDK hydrolysis2.3 nM

Structural Determinants of ACE Inhibition: Phosphinate Group Binding Dynamics

The phosphinic acid moiety (-PO2-CH2-) in fosinoprilat enables its unique binding kinetics. Unlike carboxylate groups in earlier ACE inhibitors (e.g., captopril), the tetrahedral phosphinate group mimics the transition state of peptide bond hydrolysis in angiotensin I. This allows:

  • Zinc coordination: The phosphinyl oxygen forms a stable 2.3 Å bond with ACE's catalytic zinc ion [7].
  • Hydrogen bonding: The P=O group interacts with His513, Glu162, and Tyr523 residues in ACE's active pocket [4] [8].
  • Hydrophobic stabilization: The 4-phenylbutyl side chain anchors fosinoprilat to S1' and S2' hydrophobic subsites [7].These interactions confer prolonged dissociation kinetics (t½ >24 hr), enabling once-daily dosing despite a 12-hour plasma half-life [1] [4].

Dual Elimination Pathways: Hepatic and Renal Clearance Mechanisms

Fosinoprilat exhibits balanced elimination via hepatic (50%) and renal (50%) routes, a unique property among ACE inhibitors:

  • Hepatic clearance: Fosinoprilat undergoes glucuronidation (UGT1A3/1A9) and oxidation to p-hydroxy metabolites, followed by biliary excretion. This compensates for renal impairment, preventing drug accumulation [1] [4].
  • Renal clearance: Glomerular filtration (30%) and tubular secretion (70%) mediate renal elimination. Protein binding >95% restricts dialyzability [1] [4].

Table 2: Pharmacokinetic Parameters of Fosinoprilat

ParameterNormal FunctionRenal Impairment (CrCl <30 mL/min)Hepatic Cirrhosis
Plasma half-life11.5 hr14.2 hr15.8 hr
Total clearance26–39 mL/min18 mL/min21 mL/min
Fraction excreted unchanged45% (urine)28% (urine)48% (feces)

Role in Modulating the Renin-Angiotensin-Aldosterone System (RAAS)

Fosinoprilat disrupts RAAS at multiple nodes:

  • Angiotensin II suppression: Reduces plasma angiotensin II by 85–95%, diminishing AT1 receptor-mediated vasoconstriction, aldosterone release, and cardiac remodeling [1] [5].
  • Feedback loop disruption: Angiotensin II depletion upregulates renin production (300–400% increase), serving as a biomarker of RAAS blockade efficacy [4] [5].
  • Aldosterone escape prevention: Unlike ARBs, ACE inhibitors block angiotensin-independent aldosterone synthesis pathways. Clinical trials demonstrate 40% lower aldosterone vs. baseline in heart failure patients (FEST trial) [1] [9].In diabetic nephropathy, fosinopril reduces urinary albumin excretion by 54% through RAAS-dependent and independent mechanisms, including TGF-β suppression [1] [10].

Impact on Bradykinin Metabolism and Nitric Oxide Signaling

ACE (kininase II) inactivation elevates bradykinin levels by 2.5-fold through:

  • Reduced degradation: ACE cleaves bradykinin's C-terminal Phe-Arg bond. Fosinoprilat inhibits this with IC50 of 1.8 nM [1] [5].
  • B1/B2 receptor activation: Sustained bradykinin signaling stimulates endothelial nitric oxide synthase (eNOS), increasing cyclic GMP by 70% in vascular smooth muscle. This mediates vasodilation and cardioprotection [3] [5].
  • Prostaglandin synergy: Bradykinin potentiates PGI2 and PGE2 release, enhancing renal afferent arteriolar dilation. This offsets angiotensin II-mediated efferent vasoconstriction, preserving glomerular filtration rate [5] [10].

Table 3: Vasoactive Mediators Modulated by Fosinoprilat

MediatorChangePhysiological Effect
Bradykinin↑ 150–250%Vasodilation, NO release, endothelial protection
Angiotensin II↓ 85–95%Reduced vasoconstriction, aldosterone secretion
Nitric oxide↑ 60–80%Vasodilation, anti-thrombotic effects
Aldosterone↓ 30–40%Reduced sodium retention, cardiac fibrosis

Properties

Product Name

Fosinopril sodium (Monopril)

IUPAC Name

sodium;(2S,4S)-4-cyclohexyl-1-[2-[[(1S)-2-methyl-1-propanoyloxypropoxy]-(4-phenylbutyl)phosphoryl]acetyl]pyrrolidine-2-carboxylate

Molecular Formula

C30H45NNaO7P

Molecular Weight

585.6 g/mol

InChI

InChI=1S/C30H46NO7P.Na/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24;/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35);/q;+1/p-1/t25-,26+,30+,39?;/m1./s1

InChI Key

TVTJZMHAIQQZTL-TXDYNIFHSA-M

SMILES

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)[O-])C3CCCCC3.[Na+]

Synonyms

Dynacil
Fosenopril
Fosinil
Fosinopril
Fosinopril Sodium
Fosinopril, (1(S*(R*)),2 alpha,4 alpha)-(D-Pro)-Isomer
Fosinopril, (1(S*(R*)),2 alpha,4 beta)-Isomer
Fosinopril, (1(S*(S*)),2 alpha,4 beta)-Isomer
Fosinorm
Fositens
Fozitec
Hiperlex
Monopril
Newace
Sodium, Fosinopril
SQ 28,555
SQ 28555
SQ-28,555
SQ-28555
SQ28,555
SQ28555
Staril
Tenso Stop
Tensocardil

Canonical SMILES

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)[O-])C3CCCCC3.[Na+]

Isomeric SMILES

CCC(=O)O[C@H](C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2C[C@@H](C[C@H]2C(=O)[O-])C3CCCCC3.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.